molecular formula C14H11N3 B2826498 4-Quinoxalin-2-yl-phenylamine CAS No. 81622-74-4

4-Quinoxalin-2-yl-phenylamine

Cat. No.: B2826498
CAS No.: 81622-74-4
M. Wt: 221.263
InChI Key: QNOVVPGTGKFAED-UHFFFAOYSA-N
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Description

4-Quinoxalin-2-yl-phenylamine is a chemical compound with the molecular formula C14H11N3. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinoxalin-2-yl-phenylamine typically involves the condensation of o-phenylenediamine with 2-phenylquinoxaline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid . The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Quinoxalin-2-yl-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Quinoxalin-2-yl-phenylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Quinoxalin-2-yl-phenylamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinoxalin-2-yl-phenylamine is unique due to its specific combination of the quinoxaline and phenylamine moieties. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-quinoxalin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOVVPGTGKFAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327883
Record name 4-quinoxalin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81622-74-4
Record name 4-quinoxalin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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